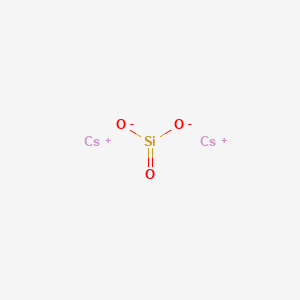

Silicato de cesio (meta)

Descripción general

Descripción

Dicaesium oxosilanebis(olate), also known as Cesium silicate (meta), is a chemical compound with the molecular formula Cs2O3Si . It has a molecular weight of 341.89 g/mol . The compound is insoluble in water .

Molecular Structure Analysis

The molecular structure of Dicaesium oxosilanebis(olate) is represented by the SMILES notation: [Cs+]. [Cs+]. [O-] [Si] ( [O-])=O .Physical and Chemical Properties Analysis

Dicaesium oxosilanebis(olate) is a powder that is odorless . It is insoluble in water .Aplicaciones Científicas De Investigación

Tecnologías de tratamiento de agua

Las nanoestructuras de silicato de cesio han sido reconocidas por su potencial para mejorar los procesos de tratamiento de agua. Su estabilidad, sostenibilidad y rentabilidad los hacen adecuados para eliminar contaminantes como metales pesados, contaminantes orgánicos y tintes químicos de los cuerpos de agua . La síntesis e aplicación innovadoras de estas nanoestructuras en el tratamiento de agua son cruciales para abordar la demanda mundial de agua limpia.

Remediación ambiental

La eficacia del compuesto para adsorber iones de cesio de medios acuosos, incluso en altas concentraciones de cloruro de sodio, sugiere su utilidad en la remediación ambiental. Esto incluye la eliminación del cesio-137 radiactivo, lo que ofrece una ventaja en la recuperación fácil y rápida de los adsorbentes cargados de contaminantes .

Síntesis de materiales avanzados

El silicato de cesio participa en la síntesis de materiales avanzados, como fósforos de vidrio cerámico transparentes que contienen nanocristales de aluminosilicato de calcio y magnesio. Estos materiales tienen aplicaciones en varias industrias de alta tecnología, incluidas la electrónica y la fotónica .

Recuperación de metales pesados

Las investigaciones han demostrado que el silicato de cesio se puede utilizar en combinación con tratamientos térmicos y procesos de lixiviación para recuperar metales valiosos como paladio, cesio y selenio de vidrio borosilicato alcalino de metales pesados . Esta aplicación es significativa para el reciclaje y la gestión de residuos en la industria del procesamiento de metales.

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of cesium silicate (meta) are the silicate chains in calcium–silicate–hydrate (C–S–H) gel . The compound interacts with these chains, leading to various changes and effects.

Mode of Action

Cesium silicate (meta) interacts with its targets through a process known as inner-sphere adsorption . The cesium ions in the compound are restricted by coordinated oxygen atoms in bridging and pair silicate tetrahedron . Water molecules are fixed in the silicate channel by a network of hydrogen bonds .

Biochemical Pathways

The interaction of cesium silicate (meta) with its targets affects the intensity distribution, local structure, and dynamic properties of Cs+ ions in the vicinity of the calcium silicate surface . This interaction leads to changes in the biochemical pathways involved in the immobilization of different ions in the C–S–H gel pores .

Pharmacokinetics

The pharmacokinetics of cesium silicate (meta) involve its absorption, distribution, metabolism, and excretion (ADME). It’s worth noting that the compound is insoluble in water , which may affect its bioavailability and distribution.

Result of Action

The result of the action of cesium silicate (meta) is the immobilization of cesium ions in the nanometer channel of calcium silicate hydrate . This immobilization is crucial in the disposal of nuclear waste, as the cement-based matrices are preferred candidates due to the immobilization role of the C–S–H gel .

Action Environment

The action of cesium silicate (meta) can be influenced by various environmental factors. For instance, the presence of additional anions or cations in the environment can affect the elimination performance of the retention of Cs+ . Furthermore, the compound’s action, efficacy, and stability can be affected by factors such as temperature and the presence of other chemical substances .

Análisis Bioquímico

Biochemical Properties

It is known that Cesium, an alkali metal, can affect the uptake of other elements in organisms, potentially influencing biochemical reactions

Cellular Effects

Cesium has been shown to suppress cell proliferation by inhibiting cellular metabolism

Molecular Mechanism

Research on similar compounds suggests that cesium ions can interact with oxygen atoms in silicate structures, potentially affecting molecular processes

Temporal Effects in Laboratory Settings

Studies on similar compounds suggest that cesium can influence reaction preferences over time

Dosage Effects in Animal Models

High doses of cesium have been found to produce severe hypokalemia, hypomagnesemia, prolonged QTc interval, episodes of polymorphic ventricular tachycardia, and even acute heart arrest

Metabolic Pathways

Cesium is known to affect the metabolism of other elements in organisms

Transport and Distribution

Studies suggest that cesium ions can be transported through silicate channels

Subcellular Localization

Studies suggest that cesium ions can be localized in specific subcellular compartments

Propiedades

IUPAC Name |

dicesium;dioxido(oxo)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cs.O3Si/c;;1-4(2)3/q2*+1;-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZRJYMUQLBFTMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Si](=O)[O-].[Cs+].[Cs+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cs2SiO3, Cs2O3Si | |

| Record name | caesium metasilicate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40512470 | |

| Record name | Dicaesium oxosilanebis(olate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40512470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.894 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15586-77-3 | |

| Record name | Dicaesium oxosilanebis(olate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40512470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicaesium dioxidooxosilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Dimethylamino)methyl]-2,5-dimethylphenol](/img/structure/B106204.png)

![N-[(E)-[(2-chlorophenyl)-piperidin-1-ylmethylidene]amino]hexadecane-1-sulfonamide](/img/structure/B106216.png)